6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C9H9BrClN It is a derivative of tetrahydroquinoline, featuring bromine and chlorine substituents at the 6th and 8th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-8-chloroaniline with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives or reduced to yield fully saturated compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various functionalized derivatives.
- Oxidation leads to quinoline derivatives.
- Reduction results in fully saturated tetrahydroquinoline compounds.
Scientific Research Applications
6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline core.
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline: Positional isomer with bromine and chlorine atoms swapped.
Uniqueness: 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C9H9BrClN |
---|---|
Molecular Weight |
246.53 g/mol |
IUPAC Name |
6-bromo-8-chloro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H9BrClN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2 |
InChI Key |
FUAIZQKGSWRTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Br)Cl)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.